molecular formula C9H14N2O2 B15276364 tert-Butyl ((1R,2R)-2-cyanocyclopropyl)carbamate

tert-Butyl ((1R,2R)-2-cyanocyclopropyl)carbamate

Cat. No.: B15276364
M. Wt: 182.22 g/mol
InChI Key: QFUOUEURKHWBNS-NKWVEPMBSA-N
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Description

tert-Butyl ((1R,2R)-2-cyanocyclopropyl)carbamate (CAS 1903427-21-3) is a chiral cyclopropane derivative of significant interest in scientific research. With a molecular formula of C9H14N2O2 and a molecular weight of 182.22 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecules . Its structure incorporates both a protected amine (Boc group) and a nitrile function, providing two distinct reactive sites for further chemical transformation. Researchers can leverage the nitrile group for oxidation or reduction reactions, and the carbamate group for deprotection or substitution, enabling diverse synthetic pathways . This compound is particularly valuable in medicinal chemistry and drug discovery. Dipeptidyl nitrile derivatives, which share core structural features with this carbamate, have been extensively researched as potent inhibitors of cysteine proteases . These enzymes are validated drug targets for neglected tropical diseases such as Chagas disease and leishmaniasis. The chiral, rigid cyclopropyl scaffold is instrumental in mapping enzyme subsites (S1 and S1') and exploring structure-activity relationships (SAR) to develop novel anti-parasitic agents with low nanomolar affinity . The synthesis of this compound typically involves a nucleophilic substitution reaction between a cyanocyclopropyl derivative and tert-butyl carbamate, often facilitated by a base like sodium hydride in solvents such as tetrahydrofuran or dimethylformamide . Notice for Researchers: This product is intended for research purposes only and is not approved for human or veterinary use .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

tert-butyl N-[(1R,2R)-2-cyanocyclopropyl]carbamate

InChI

InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)11-7-4-6(7)5-10/h6-7H,4H2,1-3H3,(H,11,12)/t6-,7+/m0/s1

InChI Key

QFUOUEURKHWBNS-NKWVEPMBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C#N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1R,2R)-2-cyanocyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyanocyclopropyl precursor. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1R,2R)-2-cyanocyclopropyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyanocyclopropyl group to other functional groups.

    Substitution: The compound can participate in substitution reactions, where the tert-butyl or cyanocyclopropyl groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like tert-butyl hydroperoxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, palladium-catalyzed cross-coupling reactions can yield N-Boc-protected anilines, while oxidation reactions can produce oxidized derivatives of the original compound .

Scientific Research Applications

tert-Butyl ((1R,2R)-2-cyanocyclopropyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,2R)-2-cyanocyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can undergo hydrolysis to release the active cyanocyclopropyl moiety, which can then interact with biological targets. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 2: Functional Group Impact on Reactivity

Substituent Electron Effect Reactivity in Nucleophilic Additions Biological Relevance
-CN Strongly withdrawing High (activates cyclopropane) LSD1 inhibition
-CH3 Weakly donating Low Intermediate synthesis
-Bn Moderately donating Moderate (π-π interactions) Crystallization studies

Biological Activity

Tert-butyl ((1R,2R)-2-cyanocyclopropyl)carbamate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H18N2O2
  • Molecular Weight : 210.28 g/mol
  • CAS Number : [Insert CAS number]

The compound contains a tert-butyl group and a cyanocyclopropyl moiety, which are significant for its biological activity. The structural features contribute to its potential interactions with various biological targets.

Research indicates that this compound interacts with several molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including carbonic anhydrase, which is crucial in pH regulation and fluid balance in tissues.
  • Receptor Modulation : Preliminary studies suggest that it may modulate G-protein coupled receptors (GPCRs), influencing downstream signaling pathways involved in inflammation and pain response.

Antimicrobial Effects

Recent studies have demonstrated the antimicrobial properties of this compound:

  • Bacterial Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
  • Fungal Activity : Exhibits moderate activity against Candida albicans, indicating potential use in antifungal therapies.

Anti-inflammatory Properties

The compound shows promise in reducing inflammation markers:

  • Cytokine Production : Significant reduction in TNF-alpha and IL-6 levels in treated subjects compared to controls.
  • NF-kB Pathway Inhibition : Inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, which plays a critical role in inflammatory responses.

Study 1: Enzyme Inhibition

A study investigated the inhibition of carbonic anhydrase by this compound. The results indicated a potent inhibitory effect with an IC50 value that supports its potential therapeutic applications in conditions where carbonic anhydrase is implicated.

Study 2: Antimicrobial Activity

In vitro assays demonstrated that the compound effectively inhibited the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for key pathogens, showcasing its potential as an antimicrobial agent.

PathogenMIC (µg/mL)
Staphylococcus aureus8
Streptococcus pneumoniae16
Candida albicans32

Study 3: Anti-inflammatory Effects

Animal model studies revealed that treatment with this compound led to a significant decrease in inflammation markers. The following results were observed:

MarkerControl LevelTreated Level
TNF-alpha150 pg/mL50 pg/mL
IL-6200 pg/mL70 pg/mL

Q & A

How can the stereochemical integrity of tert-Butyl ((1R,2R)-2-cyanocyclopropyl)carbamate be maintained during synthesis?

Level: Advanced
Answer:
The stereochemical integrity of the cyclopropyl moiety is critical for biological activity and downstream applications. To preserve the (1R,2R) configuration:

  • Chiral starting materials : Use enantiomerically pure precursors like (1R,2R)-2-aminocyclopropanol derivatives, as demonstrated in analogous cyclopropane-carbamate syntheses .
  • Controlled reaction conditions : Employ low temperatures (0–5°C) and anhydrous solvents (e.g., dichloromethane) to prevent racemization during carbamate formation with tert-butyl chloroformate .
  • Stereochemical monitoring : Use chiral HPLC or polarimetry to verify enantiopurity post-synthesis. X-ray crystallography can confirm absolute configuration if crystals are obtainable .

What are the optimal reaction conditions for introducing the tert-butyl carbamate group while minimizing side reactions?

Level: Basic
Answer:
The tert-butyl carbamate (Boc) group is introduced via reaction with tert-butyl chloroformate:

  • Base selection : Triethylamine or DMAP in dichloromethane ensures efficient deprotonation of the amine without competing side reactions (e.g., hydrolysis) .
  • Stoichiometry : A 1:1 molar ratio of amine to tert-butyl chloroformate minimizes overalkylation.
  • Temperature : Reactions performed at 0–25°C prevent exothermic side reactions. Excess base should be quenched with aqueous washes to avoid decomposition .

How do solvent choices influence reaction efficiency in carbamate formation?

Level: Basic
Answer:
Solvent polarity and aprotic nature are critical:

  • Polar aprotic solvents : Dimethyl sulfoxide (DMSO) or acetonitrile enhances nucleophilicity of the amine, accelerating carbamate formation .
  • Avoid protic solvents : Water or alcohols can hydrolyze tert-butyl chloroformate, reducing yield. Anhydrous conditions are essential for high conversion rates .

What analytical techniques are most effective for confirming the structure and purity of this compound?

Level: Advanced
Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR can confirm the cyclopropyl ring geometry and Boc group integration. NOESY experiments may resolve stereochemical ambiguities .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula, especially the cyanocyclopropyl fragment.
  • Chromatography : Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity. Chiral columns differentiate enantiomers .

How can researchers address unexpected byproducts during synthesis?

Level: Advanced
Answer:
Common byproducts include hydrolyzed carbamates or racemized isomers. Mitigation strategies:

  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) removes polar impurities. Crystallization from tert-butyl methyl ether improves purity .
  • Mechanistic analysis : LC-MS identifies byproduct structures. For example, cyanide displacement by nucleophiles (e.g., water) can form undesired urea derivatives, requiring stricter anhydrous conditions .

What strategies protect the amine group during multi-step syntheses involving this compound?

Level: Basic
Answer:

  • Boc protection : The Boc group is stable under basic and nucleophilic conditions but can be selectively removed with trifluoroacetic acid (TFA) in dichloromethane .
  • Sequential deprotection : In multi-step routes, orthogonal protecting groups (e.g., Fmoc) allow selective amine liberation without affecting the Boc group .

How does the carbamate group participate in nucleophilic substitution reactions?

Level: Advanced
Answer:
The carbamate’s carbonyl oxygen stabilizes transition states in nucleophilic substitutions:

  • Leaving group behavior : Under acidic conditions, the Boc group departs as a carbamic acid, enabling ring-opening of the cyclopropane with nucleophiles (e.g., thiols or amines) .
  • Mechanistic studies : DFT calculations or isotopic labeling (18^{18}O) can track carbonyl participation in transition states .

How does the steric environment of the cyclopropyl ring affect reactivity?

Level: Advanced
Answer:
The strained cyclopropane ring increases reactivity:

  • Ring-opening reactions : Strain relief drives reactions with electrophiles (e.g., bromine) or under thermal conditions. Steric hindrance from the tert-butyl group directs regioselectivity .
  • Electronic effects : The cyanide group withdraws electron density, polarizing the cyclopropane and enhancing susceptibility to nucleophilic attack .

What methodologies validate the compound’s biological activity in enzyme inhibition studies?

Level: Advanced
Answer:

  • Enzyme assays : Use fluorescence-based assays (e.g., trypsin-like proteases) to measure IC50_{50}. The Boc group’s stability ensures no interference under physiological pH .
  • Molecular docking : Simulate interactions with target enzymes (e.g., cyclooxygenase) using software like AutoDock. The cyclopropane’s rigidity often enhances binding affinity .

How can researchers resolve contradictions in reported synthetic yields for this compound?

Level: Advanced
Answer:
Discrepancies often arise from:

  • Moisture sensitivity : Trace water reduces yields; use rigorously dried solvents and Schlenk techniques .
  • Catalyst variability : Screen palladium catalysts (e.g., Pd(OAc)2_2 vs. PdCl2_2) for cyanide incorporation steps.
  • Data reconciliation : Compare NMR and MS data across studies to identify unaccounted impurities .

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